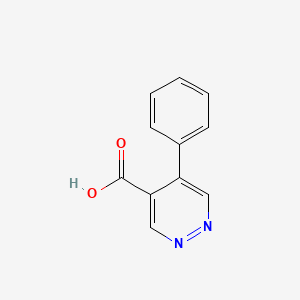
5-Phenylpyridazine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenylpyridazine-4-carboxylic acid is a heteroaromatic compound that features a pyridazine ring substituted with a phenyl group at the 5-position and a carboxylic acid group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.
化学反応の分析
Types of Reactions
5-Phenylpyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological activities .
科学的研究の応用
5-Phenylpyridazine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of 5-Phenylpyridazine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
類似化合物との比較
Similar Compounds
Pyridazine derivatives: Compounds such as 4-chloro-5-(2-hydroxy-ethylamino)-3(2H)-pyridazinone share a similar pyridazine core.
Phenyl-substituted heterocycles: Compounds like 5-phenylpyrimidine-4-carboxylic acid have similar structural features
Uniqueness
5-Phenylpyridazine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a carboxylic acid on the pyridazine ring makes it a versatile intermediate for various synthetic and research applications .
生物活性
5-Phenylpyridazine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant case studies and research findings.
Overview of this compound
This compound is classified as a heterocyclic compound featuring a pyridazine ring, which is known for its role in various biological processes. The compound has been utilized in research focused on enzyme inhibition and receptor binding, making it a valuable tool in pharmacological studies.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The precise pathways and targets depend on the specific applications and derivatives used.
1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several enzymes:
- Kinase Inhibition : It has shown potential in inhibiting kinases such as Pim-1 and Pim-2, with IC50 values reported in the nanomolar range (10–12 nM) for certain derivatives .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties across various cell lines:
| Cell Line | IC50 Value (μM) | Notes |
|---|---|---|
| MCF-7 | 9.1 | Comparable to standard chemotherapeutics |
| BEL-7402 | 10.74 | Induces apoptosis without toxicity to HUVEC |
| PC12 | 16.4 | Neuroprotective effects observed |
These findings suggest that this compound may have therapeutic potential in cancer treatment by inducing apoptosis and inhibiting cell proliferation .
3. Neuroprotective Effects
In studies involving neuronal cell lines, the compound demonstrated neuroprotective properties, particularly against oxidative stress. It was noted that certain derivatives could enhance the viability of human neuroblastoma cells (SH-SY5Y) under oxidative conditions, with EC50 values ranging from 3.55 μM to 3.74 μM for various derivatives .
Case Studies
Case Study 1: Anticancer Activity Against MCF-7 Cells
A study assessed the efficacy of this compound derivatives against MCF-7 breast cancer cells. The results indicated that specific modifications to the pyridazine ring significantly enhanced anticancer activity, with IC50 values comparable to well-known chemotherapeutics like Adriamycin .
Case Study 2: Neuroprotection in Oxidative Stress Models
In another investigation, the neuroprotective effects of the compound were evaluated using PC12 cells subjected to oxidative stress. The study found that treatment with certain derivatives led to a significant reduction in apoptosis markers, suggesting a mechanism involving the modulation of mitochondrial pathways .
特性
IUPAC Name |
5-phenylpyridazine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-7-13-12-6-9(10)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIZQFJYTYBRFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













